molecular formula C14H16ClNO2 B6120053 (5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone

(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone

Cat. No.: B6120053
M. Wt: 265.73 g/mol
InChI Key: GEQDILRWNUQGRC-UHFFFAOYSA-N
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Description

(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone is a complex organic compound that features a unique structure combining an isoquinoline derivative with an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoquinoline Derivative: Starting with a suitable precursor, such as 5-chloro-1,2,3,4-tetrahydroisoquinoline, the compound undergoes chlorination to introduce the chlorine atom at the desired position.

    Coupling with Oxolane: The chlorinated isoquinoline derivative is then coupled with an oxolane derivative under specific conditions, often involving a base such as sodium hydride and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a more saturated form.

    Substitution: The chlorine atom in the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives of the oxolane ring.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The oxolane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (5-chloro-1,2,3,4-tetrahydroisoquinoline): Shares the isoquinoline core but lacks the oxolane moiety.

    (3,4-dihydro-2H-isoquinolin-2-yl)-(oxolan-3-yl)methanone): Similar structure but without the chlorine atom.

Uniqueness: The presence of both the chlorine atom and the oxolane ring in (5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone provides unique chemical properties, such as enhanced reactivity and potential for specific biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-13-3-1-2-10-8-16(6-4-12(10)13)14(17)11-5-7-18-9-11/h1-3,11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQDILRWNUQGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCC3=C(C2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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